molecular formula C8H9ClN2 B8806087 2-Chloro-4-cyclobutylpyrimidine

2-Chloro-4-cyclobutylpyrimidine

Cat. No. B8806087
M. Wt: 168.62 g/mol
InChI Key: QVNRRVVLYBTXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-cyclobutylpyrimidine is a useful research compound. Its molecular formula is C8H9ClN2 and its molecular weight is 168.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-cyclobutylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-cyclobutylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-4-cyclobutylpyrimidine

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

2-chloro-4-cyclobutylpyrimidine

InChI

InChI=1S/C8H9ClN2/c9-8-10-5-4-7(11-8)6-2-1-3-6/h4-6H,1-3H2

InChI Key

QVNRRVVLYBTXPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=NC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4-Dichloropyrimidine (250 mg, 1.68 mmol) and ferric acetylacetonate (30 mg, 0.08 mmol) were taken up in tetrahydrofuran (3.4 mL) and the reaction was cooled to −78° C. Cyclobutylmagnesium chloride (0.5 M, 3.4 mL, 1.68 mmol) was added dropwise and the mixture was stirred at −78° C. for 30 min. The mixture was quenched with aqueous saturated ammonium chloride and extracted with ethyl acetate. The combined organic fractions were washed with aqueous sodium hydrogen carbonate, dried over magnesium sulfate, filtered, and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel (0-5% ethyl acetate in hexanes) to provide 121 mg (0.72 mmol, 43%) of 2-chloro-4-cyclobutylpyrimidine as a colorless oil. MS ESI: [M+H]+ m/z 169.1.
Quantity
250 mg
Type
reactant
Reaction Step One
[Compound]
Name
ferric acetylacetonate
Quantity
30 mg
Type
reactant
Reaction Step Two
Quantity
3.4 mL
Type
reactant
Reaction Step Three
Quantity
3.4 mL
Type
solvent
Reaction Step Four

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